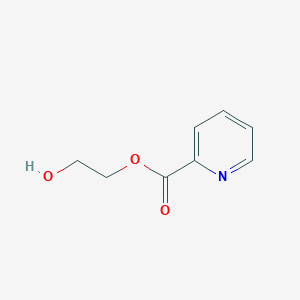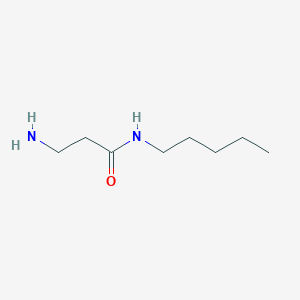
3,4-Dihydro-5-methoxy-1H-2-benzopyran-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-5-methoxy-1H-2-benzopyran-1-carboxylic acid is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-methoxy-1H-2-benzopyran-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of methoxy-substituted phenols and carboxylic acids, followed by cyclization using acid catalysts. The reaction conditions often include refluxing in organic solvents such as methanol or ethanol, with the presence of a strong acid like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-5-methoxy-1H-2-benzopyran-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzopyran derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-5-methoxy-1H-2-benzopyran-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-5-methoxy-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
Coumarins: These are structurally related to benzopyrans and have similar biological activities.
Flavonoids: Another class of compounds with a benzopyran core, known for their antioxidant and anti-inflammatory properties.
Chromones: These compounds also share a similar structure and are studied for their medicinal properties.
Uniqueness
3,4-Dihydro-5-methoxy-1H-2-benzopyran-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carboxylic acid groups can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
5-methoxy-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-2-3-8-7(9)5-6-15-10(8)11(12)13/h2-4,10H,5-6H2,1H3,(H,12,13) |
Clave InChI |
UGMOOEZNAKFMDK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1CCOC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)








